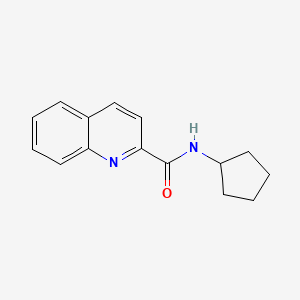

N-cyclopentylquinoline-2-carboxamide

Description

N-cyclopentylquinoline-2-carboxamide is a quinoline-derived compound featuring a carboxamide group at the 2-position of the quinoline core, substituted with a cyclopentyl moiety. The cyclopentyl group contributes to the molecule’s lipophilicity and steric bulk, which may influence its pharmacokinetic properties and target binding affinity.

Properties

IUPAC Name |

N-cyclopentylquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15(16-12-6-2-3-7-12)14-10-9-11-5-1-4-8-13(11)17-14/h1,4-5,8-10,12H,2-3,6-7H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGOALQBMNGQGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentylquinoline-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with cyclopentanone in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentylquinoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include N-oxide derivatives, dihydroquinoline compounds, and various substituted quinoline derivatives .

Scientific Research Applications

N-cyclopentylquinoline-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antibacterial activities.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N-cyclopentylquinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication, thereby exhibiting antibacterial properties. Additionally, it can interfere with cellular signaling pathways, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The provided evidence describes 2-(5-methyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide (hereafter referred to as Compound A), a structurally related quinoline carboxamide derivative . Below is a comparative analysis:

Table 1: Structural Comparison

Implications of Structural Variations

Carboxamide Position :

- The 2-position carboxamide in the target compound may confer distinct hydrogen-bonding interactions compared to the 4-position in Compound A. This positional difference could alter binding modes in biological targets, such as ATP-binding pockets in kinases.

In contrast, Compound A’s 3-pyridinylmethyl group introduces aromaticity and polarity, which might improve solubility and enable π-π stacking interactions with target proteins .

Thienyl Substituent in Compound A :

- The 5-methyl-2-thienyl group adds electron-rich aromatic character, possibly enhancing interactions with hydrophobic pockets or metal ions in enzymatic active sites. This feature is absent in the target compound.

Hypothetical Property and Activity Trends

While direct experimental data for this compound are unavailable, trends from structural analogs suggest:

- Lipophilicity : The cyclopentyl group likely increases LogP compared to Compound A’s pyridinylmethyl group, favoring blood-brain barrier penetration but risking metabolic instability.

- Solubility : Compound A’s pyridine and thienyl groups may improve aqueous solubility via polar interactions, whereas the target compound’s aliphatic substituent could reduce it.

- Target Selectivity : The thienyl group in Compound A might confer specificity for targets requiring extended aromatic interactions (e.g., tyrosine kinases), while the cyclopentyl group in the target compound could favor steric-driven selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.